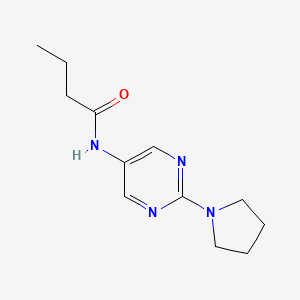

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group and a butyramide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

作用機序

Target of Action

The compound N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide, also known as N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]butanamide, is a pyrimidine derivative. Pyrimidine derivatives have been found to interact with a variety of targets. For instance, some derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

Based on the known activities of similar compounds, it is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the range of enzymes it is known to inhibit . These could include pathways involved in signal transduction, energy metabolism, and cellular adhesion, among others .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the pathways it affects. Given its known activities, potential effects could include altered signal transduction, changes in energy metabolism, and modulation of cellular adhesion .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide typically involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid . The reaction mixture is stirred at room temperature for about 2 hours, and the progress is monitored using thin-layer chromatography (TLC) with a 2:1 PhMe–EtOAc mixture as the eluent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

化学反応の分析

Types of Reactions

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide can undergo various chemical reactions, including:

Substitution Reactions: The pyrimidine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of new heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced derivatives.

科学的研究の応用

Medicinal Chemistry

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide has shown promise as a pharmacophore in drug development targeting various biological pathways. Notably:

- Inhibition of Protein Kinases : Similar compounds have been identified as inhibitors of adaptor-associated kinase 1 (AAK1), which plays a role in synaptic vesicle recycling and receptor-mediated endocytosis .

Biological Studies

The compound has been utilized in various biological studies to investigate its effects on cellular processes:

- Enzyme Inhibition : this compound is known to interact with several enzymes, potentially modulating their activity and affecting signal transduction pathways.

Industrial Applications

In addition to its medicinal applications, this compound may serve as an intermediate in chemical manufacturing processes, facilitating the synthesis of other complex molecules.

Case Study 1: Antagonistic Activity

Research has indicated that derivatives similar to this compound may act as antagonists of vanilloid receptor 1, suggesting potential applications in pain management therapies.

Case Study 2: Anticancer Potential

Studies have explored the efficacy of pyrimidine-based compounds in treating cancers associated with aberrant activity of protein kinases such as IKKε and TBK1. The findings suggest that this compound could be a candidate for further development in cancer therapeutics .

Data Table: Summary of Applications

類似化合物との比較

Similar Compounds

2-(pyrrolidin-1-yl)pyrimidine: Shares a similar pyrimidine-pyrrolidine structure but lacks the butyramide moiety.

2-(pyridin-2-yl)pyrimidine: Contains a pyridine ring instead of a pyrrolidine ring.

Uniqueness

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide is unique due to the presence of the butyramide group, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties.

生物活性

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide, a heterocyclic compound featuring a pyrimidine ring, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyrimidine Ring : A six-membered aromatic ring containing two nitrogen atoms.

- Pyrrolidine Group : A five-membered saturated ring containing one nitrogen atom.

- Butyramide Moiety : An amide functional group that can influence the compound's biological reactivity and pharmacological properties.

The molecular formula of this compound is C_{12}H_{16}N_{4}O, with a molecular weight of 234.30 g/mol .

The biological activity of this compound is believed to be mediated through several mechanisms:

Target Interactions

This compound likely interacts with various biological targets, including:

- Ion Channels : Similar pyrimidine derivatives have shown activity as antagonists for vanilloid receptors and KCNQ potassium channels .

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as energy metabolism and cellular adhesion.

Biochemical Pathways

The modulation of biochemical pathways can lead to significant molecular and cellular effects. Potential pathways affected include:

- Signal transduction pathways that regulate cell proliferation and survival.

- Metabolic pathways influencing energy production and utilization.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits notable biological activities. For instance:

- KCNQ2 Inhibition : A related compound was identified as a potent inhibitor of KCNQ2 channels with an IC50 value of 69 nM, suggesting that structural analogs may share similar inhibitory properties .

Case Studies

A case study on the structure–activity relationship (SAR) of pyrrolidine-containing compounds highlighted the significance of small structural changes on their biological activity. For example, modifications to the pyrrolidine ring can dramatically alter the potency and selectivity of these compounds against various targets .

Comparative Analysis

To better understand the unique features and potential advantages of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(pyrrolidin-1-yl)pyrimidine | Pyrimidine with a pyrrolidine group | Moderate activity against ion channels |

| 2-(pyridin-2-yl)pyrimidine | Pyrimidine with a pyridine group | Varies; less potent than pyrrolidine analogs |

| N-(2-(pyrrolidin-1-yl)phenyl)butanamide | Similar structure but different substituents | Notable inhibitor for KCNQ channels |

The presence of the butyramide group in this compound may enhance its binding affinity and specificity towards certain biological targets compared to other derivatives.

特性

IUPAC Name |

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-2-5-11(17)15-10-8-13-12(14-9-10)16-6-3-4-7-16/h8-9H,2-7H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPJIKPXNSECAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CN=C(N=C1)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。